YU142670
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Overview
Description
YU142670 is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the fusion of a triazole ring with a thiadiazole ring, which imparts unique chemical and biological properties. The presence of a pyridine moiety further enhances its potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YU142670 typically involves the cyclization of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with appropriate reagents. One common method includes the use of substituted aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) as a cyclizing agent . Another approach involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis has been explored to achieve efficient and eco-friendly production . This method involves the reaction of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
YU142670 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
YU142670 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of light-emitting diodes and other electronic materials.
Mechanism of Action
The mechanism of action of YU142670 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness
YU142670 stands out due to its unique combination of a triazole ring, thiadiazole ring, and pyridine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to interact with multiple molecular targets and pathways further enhances its potential as a therapeutic agent.
Properties
CAS No. |
133847-06-0 |
---|---|
Molecular Formula |
C8H5N5S |
Molecular Weight |
203.23 g/mol |
IUPAC Name |
3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C8H5N5S/c1-3-9-4-2-6(1)7-11-12-8-13(7)10-5-14-8/h1-5H |
InChI Key |
HRBYAJQMVADJHW-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=NN=C3N2N=CS3 |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C3N2N=CS3 |
Appearance |
White to light brown solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YU142670, YU 142670, YU-142670 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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